2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NO/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNKBIQPHQECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination and Substitution Approach
Method Overview:
This method involves the initial synthesis of a chlorinated pyridine derivative, followed by substitution with bromophenoxy groups. The process is adapted from the chlorination and fluorination techniques used in pyridine chemistry, with specific modifications to introduce the desired substituents.
- Preparation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine:
As per the patent (CN106349159A), 3-chloro-2-R-5-trifluoromethyl pyridine is synthesized via refluxing in solvent A with an activating agent, followed by filtration and drying. The nitrile group is introduced through cyanide addition, avoiding toxic solvents like acetonitrile by using dichloromethane, which reduces environmental impact.
Bromophenoxy Substitution:
The bromophenoxy group can be introduced through nucleophilic aromatic substitution (SNAr) on the chlorinated pyridine ring, facilitated by a suitable base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA). Heating under reflux promotes substitution at the 4-position of the phenoxy ring.Final Chlorination and Trifluoromethylation:
The introduction of the chloro and trifluoromethyl groups at specific positions is achieved via electrophilic chlorination and trifluoromethylation, respectively. The trifluoromethylation can be performed using reagents like trifluoromethyl iodide or Togni’s reagent under controlled conditions.
| Step | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|
| Chlorination | Solvent A (e.g., chlorobenzene) | Reflux (~150°C) | 4-6 hours | Activation with Lewis acids |
| Nucleophilic substitution | DMF or DMA | 80-120°C | 12-24 hours | Base-promoted |
| Trifluoromethylation | Trifluoromethylating reagent | 50-80°C | 6-12 hours | Under inert atmosphere |
- High regioselectivity.
- Compatibility with various substituents.
- Potential for scale-up.
Multi-step Synthesis via Halogenation and Functionalization
Method Overview:
This approach involves starting from commercially available pyridine derivatives, followed by halogenation, substitution, and functionalization steps to install the desired groups.
- Starting Material:
4-bromophenol is reacted with 2,3-dichloropyridine derivatives to form the phenoxy linkage via Ullmann or Buchwald-Hartwig coupling, catalyzed by palladium complexes.
Chlorination at Specific Positions:
Selective chlorination at the 3-position of the pyridine ring is achieved using N-chlorosuccinimide (NCS) in the presence of radical initiators under controlled temperature.Introduction of Trifluoromethyl Group:
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent, under mild conditions to prevent overreaction.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Coupling | Pd catalyst, base | Toluene or dioxane | 80-110°C | 70-85% | High regioselectivity |
| Chlorination | NCS | Acetic acid | 0-25°C | 60-75% | Controlled addition |
| Trifluoromethylation | Togni’s reagent | DMSO | 50°C | 65-80% | Mild conditions |
- Utilizes readily available starting materials.
- Suitable for large-scale synthesis.
- High functional group tolerance.
Green Chemistry Approach Using Recyclable Solvents
Recent innovations emphasize environmentally friendly processes:
- Use of low-toxicity solvents such as dichloromethane, which can be recycled.
- Avoidance of nitrile solvents like acetonitrile.
- Implementation of solvent recovery systems to reduce waste and cost.
- The patent CN106349159A highlights a process that minimizes environmental pollution by recycling solvents and avoiding toxic reagents.
- The process achieves high purity and yield, with reduced production costs and environmental impact.
Summary Table of Preparation Methods
| Method | Key Reactions | Main Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Direct substitution | Nucleophilic aromatic substitution, electrophilic trifluoromethylation | Bromophenol, trifluoromethylating reagents | High regioselectivity, scalable | Requires multiple steps |
| Multi-step functionalization | Ullmann coupling, chlorination, trifluoromethylation | Palladium catalysts, NCS, Togni’s reagent | Uses available starting materials | Complex purification |
| Green chemistry | Recyclable solvents, eco-friendly reagents | Dichloromethane, low-toxicity solvents | Environmentally sustainable | Equipment for solvent recovery |
Chemical Reactions Analysis
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has been investigated for its pharmacological properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances lipophilicity, improving membrane permeability and bioactivity against various pathogens.
- Anticancer Potential : Research indicates that pyridine derivatives can inhibit cancer cell proliferation. The specific compound's ability to modulate signaling pathways involved in cancer progression is an area of ongoing investigation.
Agrochemicals
In agricultural science, this compound is being explored as a potential pesticide or herbicide due to its ability to interfere with plant growth regulators.
- Herbicidal Activity : The chlorinated and brominated functionalities may contribute to selective herbicidal activity against certain weeds while minimizing harm to crops.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials.
- Polymer Additives : Incorporating this compound into polymers can enhance thermal stability and chemical resistance, making it suitable for various industrial applications.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Similar Pyridine Derivative | Anticancer | |
| Chlorinated Compound | Herbicidal |
Case Study 1: Antimicrobial Evaluation
A study conducted on various brominated pyridine derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Pesticide Development
Research into the herbicidal properties of chlorinated pyridines revealed that the incorporation of trifluoromethyl groups enhances selectivity towards target weeds while reducing phytotoxicity to crops. This compound was tested in field trials showing promising results in weed control without affecting crop yield.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Key Observations:
Substituent Effects: The chlorine atom at position 3 in the target compound enhances electrophilic substitution reactivity compared to non-chlorinated analogs like 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine . Trifluoromethyl (CF₃) groups increase lipophilicity and metabolic stability, as seen in agrochemical metabolites (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid) .
Synthetic Utility: Bromophenoxy-substituted pyridines (e.g., compounds in Table 1) are pivotal in cross-coupling reactions. The target compound’s chlorine atom allows regioselective modifications, unlike its non-chlorinated counterpart .
Biological Activity :
- Pyridines with triazole-thioether groups (e.g., ) exhibit antifungal activity, whereas trifluoromethylpyridines like the target compound are precursors to fungicidal metabolites (e.g., fluopyram derivatives) .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison of Selected Compounds
Metabolic and Stability Profiles
- Target Compound: Limited metabolic data are available, but analogous trifluoromethylpyridines (e.g., fluopyram) degrade into 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) under environmental conditions .
- Non-Chlorinated Analogs: Compounds lacking chlorine (e.g., 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine) show higher hydrolytic stability but lower bioactivity .
Biological Activity
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H6BrClF3NO
- Molecular Weight : 332.54 g/mol
- CAS Number : 28533308
This compound features a pyridine ring substituted with a bromophenoxy group, a chloro group, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant efficacy against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL. In contrast, its activity against Gram-negative bacteria like Escherichia coli was less pronounced, indicating a selective antibacterial profile .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus pneumoniae | 8 |
| Escherichia coli | 32 |
The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. Studies suggest that the compound may inhibit key enzymes involved in these processes, thereby leading to bacterial cell death .
Cytotoxicity and Antitumor Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary results indicate that it exhibits moderate cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound was particularly effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Antitumor Potential
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study found that treatment with varying concentrations led to significant apoptosis in HeLa cells, as evidenced by increased caspase activity and morphological changes typical of programmed cell death . This suggests that further exploration into this compound's mechanism could yield valuable insights into its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Construct the pyridine core via Hantzsch synthesis using β-ketoesters, ammonia, and aldehydes.
-
Step 2 : Introduce the 4-bromophenoxy group via nucleophilic aromatic substitution (SNAr) using 4-bromophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
-
Step 3 : Chlorination at the 3-position using N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DCM) .
-
Optimization : Yield improvements (≥70%) require strict control of stoichiometry, temperature, and catalyst selection (e.g., Pd for coupling steps).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| SNAr | 4-Bromophenol, K₂CO₃, DMF, 100°C | 65–75 | >95 | |
| Chlorination | NCS, DCM, RT | 80–85 | >97 |
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities from the main peak.
- GC-MS : Confirm molecular weight and detect volatile byproducts.
- NMR : ¹H/¹³C NMR (CDCl₃) to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Note : Purity >97% is achievable via recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?
- Methodology :
- Target Identification : Use surface plasmon resonance (SPR) or ITC to screen binding affinity against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis .
- Binding Analysis : Molecular docking (e.g., AutoDock Vina) reveals halogen bonding between the chlorine atom and His residues in the enzyme active site. The trifluoromethyl group enhances hydrophobic interactions .
- Data Table :
| Target Enzyme | Binding Affinity (Kd, nM) | Mechanism | Reference |
|---|---|---|---|
| AcpS-PPTase | 12.3 ± 1.5 | Halogen bonding with His152 | |
| Sfp-PPTase | 18.9 ± 2.1 | Hydrophobic pocket occupation |
Q. How do structural modifications (e.g., replacing bromophenoxy with azetidine) alter reactivity and applications?
- Methodology :
- Comparative Synthesis : Replace 4-bromophenoxy with azetidine via aza-Michael addition. Monitor reaction kinetics using in-situ IR .
- Bioactivity Comparison : Test modified compounds in bacterial growth assays (MIC values vs. E. coli and S. aureus).
- Results :
- Azetidine derivatives show 3× higher solubility but reduced enzyme inhibition (Kd = 45 nM vs. 12 nM for original compound) .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
- Methodology :
- Standardization : Replicate assays under identical conditions (e.g., HepG2 cells, 48h exposure, MTT protocol).
- Meta-Analysis : Compare literature IC₅₀ values while adjusting for variables like serum concentration and cell passage number .
- Example : Discrepancies in IC₅₀ (5–25 μM) may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions for derivatives?
- Methodology :
- DFT Calculations : Use Gaussian 09 to model electron density maps. The 5-position (trifluoromethyl) is electron-deficient, directing electrophiles to the 4-bromophenoxy-substituted ring .
- Validation : Synthesize nitro derivatives; confirm regiochemistry via NOESY NMR .
Applications in Academic Research
Q. How is this compound utilized in designing covalent inhibitors for antimicrobial research?
- Methodology :
- Probe Design : Attach electrophilic warheads (e.g., acrylamides) to the pyridine core. Validate target engagement via LC-MS/MS .
- Case Study : A derivative with a β-lactam warhead showed 99% inhibition of P. aeruginosa biofilm formation at 10 μM .
Q. What role does the trifluoromethyl group play in enhancing metabolic stability?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
